Cas no 14938-28-4 (Adenosine 3'-(trihydrogen diphosphate), P'→5'-ester with adenosine (9CI))
14938-28-4 structure
Product Name:Adenosine 3'-(trihydrogen diphosphate), P'→5'-ester with adenosine (9CI)
CAS No:14938-28-4
MF:C20H26N10O13P2
MW:676.427164554596
CID:149738
PubChem ID:188326
Update Time:2025-04-19
Adenosine 3'-(trihydrogen diphosphate), P'→5'-ester with adenosine (9CI) Chemical and Physical Properties
Names and Identifiers
-
- diadenosine pyrophosphate
- [(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl (2R,3S,4R,5S)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl dihydrogen diphosphate (non-preferred name)
- 5'-ester with adenosine (9CI)
- Adenosine3'-(trihydrogen diphosphate), P'®
- AppA
- Diadenosine-5',5'-pyrophosphate
- P(1),P(2)-Di(adenosine 5'-)diphosphate
- P(1),P(2)-Diadenosine-5'-pyrophosphate
- Adenosine 3'-(trihydrogen diphosphate), P'→5'-ester with adenosine (9CI)
- GTPL1065
- D0E0LI
- [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate
- amino-propylphosphinic acid
- [({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]({[(2R,3S,4R,5S)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy})phosphinic acid
- CHEBI:168561
- Diadenosine diphosphate
- 14938-28-4
- Adenosine pyrophosphate, (5'→3')-ester with adenosine (7CI)
-
- Inchi: 1S/C20H26N10O13P2/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(33)11(32)8(41-19)2-39-44(35,36)43-45(37,38)42-14-7(1-31)40-20(13(14)34)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20+/m1/s1
- InChI Key: FHISWBUCBBVWGG-SNESVTBZSA-N
- SMILES: P(=O)(O)(OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)O)O[C@@H]1[C@@H](CO)O[C@@H]([C@@H]1O)N1C=NC2C(N)=NC=NC1=2
Computed Properties
- Exact Mass: 712.137
- Monoisotopic Mass: 676.116
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 8
- Hydrogen Bond Acceptor Count: 21
- Heavy Atom Count: 45
- Rotatable Bond Count: 10
- Complexity: 1160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _6.1
- Topological Polar Surface Area: 341A^2
Experimental Properties
- Density: 2.43
- Boiling Point: 1143.9°Cat760mmHg
- Flash Point: 645.6°C
- PSA: 403.37
Adenosine 3'-(trihydrogen diphosphate), P'→5'-ester with adenosine (9CI) Related Literature
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
14938-28-4 (Adenosine 3'-(trihydrogen diphosphate), P'→5'-ester with adenosine (9CI)) Related Products
- 502-49-8(Cyclooctanone)
- 502-72-7(Cyclopentadecanone)
- 112-12-9(2-Undecanone)
- 502-56-7(5-Nonanone)
- 120-92-3(Cyclopentanone)
- 593-08-8(2-Tridecanone)
- 111-13-7(2-Octanone)
- 110-13-4(hexane-2,5-dione)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Recommended suppliers
NewCan Biotech Limited
Gold Member
CN Supplier
Reagent
上海帛亦医药科技有限公司
Gold Member
CN Supplier
Reagent
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Beyond Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Reagent